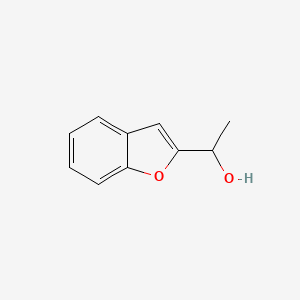

1-(1-Benzofuran-2-yl)ethanol

Description

BenchChem offers high-quality 1-(1-Benzofuran-2-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Benzofuran-2-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzofuran-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLFEKBHGKCUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407065 | |

| Record name | 1-(1-benzofuran-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99058-80-7 | |

| Record name | 1-(1-benzofuran-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-benzofuran-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(1-Benzofuran-2-yl)ethanol: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 1-(1-Benzofuran-2-yl)ethanol, a heterocyclic alcohol with significance in synthetic chemistry and potential pharmacological relevance. As a chiral molecule, its enantiomers are of particular interest as building blocks in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

1-(1-Benzofuran-2-yl)ethanol possesses a core structure consisting of a benzofuran ring system substituted at the 2-position with a 1-hydroxyethyl group. The presence of a stereocenter at the carbon atom bearing the hydroxyl group gives rise to two enantiomers: (R)-1-(1-benzofuran-2-yl)ethanol and (S)-1-(1-benzofuran-2-yl)ethanol.

Key Physicochemical Data:

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₂ | [1][2] |

| Molecular Weight | 162.19 g/mol | [1][2] |

| CAS Number | 99058-80-7 (racemic) | American Elements |

| 119678-66-9 ((R)-enantiomer) | [1] | |

| 324761-15-1 ((S)-enantiomer) | [2] | |

| Appearance | Oil | American Elements[3] |

| Boiling Point | 270.4 °C at 760 mmHg | American Elements[3] |

| Density | 1.18 g/cm³ | American Elements[3] |

Structural Elucidation:

Synthesis of 1-(1-Benzofuran-2-yl)ethanol

The synthesis of 1-(1-Benzofuran-2-yl)ethanol is primarily achieved through the reduction of its corresponding ketone precursor, 2-acetylbenzofuran. Both racemic and enantioselective synthetic routes are of significant interest.

Racemic Synthesis via Chemical Reduction

A standard and efficient method for the preparation of racemic 1-(1-Benzofuran-2-yl)ethanol involves the reduction of 2-acetylbenzofuran using a metal hydride reducing agent, such as sodium borohydride (NaBH₄).

Experimental Protocol: Reduction of 2-Acetylbenzofuran with Sodium Borohydride

This protocol is a generalized procedure based on standard chemical reductions.

Materials:

-

2-Acetylbenzofuran

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Dichloromethane or Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve 2-acetylbenzofuran in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Remove the alcohol solvent under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(1-benzofuran-2-yl)ethanol. The product can be further purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Sodium Borohydride (NaBH₄): This reagent is a mild and selective reducing agent for aldehydes and ketones, making it ideal for this transformation without affecting the benzofuran ring.

-

Methanol/Ethanol as Solvent: These protic solvents are suitable for NaBH₄ reductions and can also act as a proton source to protonate the intermediate alkoxide.

-

Ammonium Chloride Quench: This step is to neutralize any excess borohydride and to hydrolyze the borate ester intermediate to liberate the alcohol.

Synthetic Workflow Diagram:

Caption: Racemic synthesis of 1-(1-benzofuran-2-yl)ethanol.

Enantioselective Synthesis via Biocatalysis

The production of enantiomerically pure (S)-1-(1-benzofuran-2-yl)ethanol has been successfully achieved using a whole-cell biocatalytic method. This "green chemistry" approach offers high stereoselectivity under mild reaction conditions.

Biocatalytic Reduction of 2-Acetylbenzofuran:

A study has demonstrated the highly stereoselective bioreduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol using the microorganism Lactobacillus paracasei BD87E6.[4] This biocatalyst, isolated from a fermented beverage, facilitates the asymmetric reduction with high conversion and excellent enantiomeric excess.[4]

Key Findings of the Biocatalytic Method:

-

High Enantioselectivity: The process yields (S)-1-(benzofuran-2-yl)ethanol with an enantiomeric excess (ee) of over 99.9%.[4]

-

High Yield: The asymmetric bioreduction can achieve a yield of up to 92%.[4]

-

Green Chemistry: The reaction is performed in an aqueous medium under mild conditions, making it an environmentally friendly alternative to traditional chemical methods.[4]

-

Scalability: The process has been shown to be scalable, indicating its potential for industrial applications.[4]

This biocatalytic route is particularly valuable for the synthesis of chiral intermediates intended for drug production.[4]

Enantioselective Synthesis Workflow:

Caption: Biocatalytic synthesis of (S)-1-(1-benzofuran-2-yl)ethanol.

Reactivity and Potential Applications

The chemical reactivity of 1-(1-Benzofuran-2-yl)ethanol is dictated by the functional groups present: the secondary alcohol and the benzofuran ring system. The hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, and oxidation. The benzofuran ring, being an electron-rich aromatic system, can participate in electrophilic substitution reactions, although the reactivity will be influenced by the directing effects of the fused benzene ring and the substituent at the 2-position.

Potential Applications in Drug Development:

Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[5][6] This makes 1-(1-Benzofuran-2-yl)ethanol a valuable chiral building block for the synthesis of more complex, pharmacologically active molecules.

While specific biological studies on 1-(1-Benzofuran-2-yl)ethanol itself are limited in the reviewed literature, its structural motif is present in or related to compounds with known bioactivity. For instance, optically active 2-substituted benzofurans have been investigated as β-blockers and inhibitors of HIV-1 reverse transcriptase. The enantiopure forms of 1-(1-benzofuran-2-yl)ethanol are therefore highly sought after as precursors for these and other potential therapeutic agents.

Safety and Handling

According to the Safety Data Sheet (SDS) provided by Santa Cruz Biotechnology, 1-(1-benzofuran-2-yl)ethanol is not considered a hazardous substance by the 2012 OSHA Hazard Communication Standard.[7] However, as with all chemicals, it should be handled with appropriate care in a well-ventilated area, and personal protective equipment (gloves, eye protection) should be worn.[7] The compound is stable under recommended storage conditions, and incompatible materials include strong oxidizing agents.[7]

References

-

Al-Warhi, T., et al. (2022). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2022(4), M1483. [Link]

-

Paizs, C., et al. (2003). Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. Tetrahedron: Asymmetry, 14(11), 1495-1501. [Link]

-

The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Publisher. [Link]

-

Sahin, E., & Demir, A. S. (2019). Green synthesis of enantiopure (S)‐1‐(benzofuran‐2‐yl)ethanol by whole‐cell biocatalyst. Engineering in Life Sciences, 19(10), 736-743. [Link]

-

(1R)-1-(1-benzofuran-2-yl)ethan-1-ol. PubChem. National Center for Biotechnology Information. [Link]

-

(S)-1-(Benzofuran-2-yl)ethanol. PubChem. National Center for Biotechnology Information. [Link]

-

1-(1-benzofuran-2-yl)ethan-1-ol. American Elements. [Link]

-

1-(Benzofuran-2-yl)ethanone. iChemical. [Link]

-

Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. ResearchGate. [Link]

-

New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Semantic Scholar. [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. National Center for Biotechnology Information. [Link]

-

Optically active 1-(benzofuran-2-yl)ethanols and ethane-1,2-diols by enantiotopic selective bioreductions. Academia.edu. [Link]

-

1-(1-benzofuran-2-yl)ethan-1-ol | CAS 99058-80-7. American Elements. [Link]

Sources

- 1. (PDF) Optically active 1-(benzofuran-2-yl)ethanols and ethane-1,2-diols by enantiotopic selective bioreductions [academia.edu]

- 2. Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of 1-(1-Benzofuran-2-yl)ethanol: A Multi-Technique Approach to Structural Elucidation

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract

1-(1-Benzofuran-2-yl)ethanol is a key chiral intermediate in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents.[1] Its precise molecular structure and purity are paramount to ensure the safety and efficacy of downstream products. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally characterize this molecule. We move beyond a simple recitation of data, offering an in-depth interpretation grounded in first principles and field expertise. This document serves as a practical reference for researchers and scientists in drug development, detailing not only the expected spectral data but also the causal logic behind the analytical choices and data interpretation, ensuring a self-validating system for structural confirmation.

The Analytical Mandate: A Strategy for Structural Confirmation

The structural elucidation of a molecule like 1-(1-Benzofuran-2-yl)ethanol requires a multi-faceted approach. No single technique provides a complete picture; instead, we integrate orthogonal data streams to build an unassailable structural hypothesis. Our workflow is designed to logically progress from foundational information to fine structural details.

-

Mass Spectrometry (MS): Establishes the molecular weight and elemental formula, providing the foundational canvas upon which we map the structure.

-

Infrared (IR) Spectroscopy: Rapidly identifies the key functional groups present (hydroxyl, aromatic rings), confirming the core chemical nature of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides the high-resolution blueprint of the molecule, detailing the carbon skeleton and the precise connectivity of hydrogen atoms.

This synergistic workflow ensures that the data from each technique cross-validates the others, leading to a confident and final structural assignment.

Caption: Figure 1: Synergistic Analytical Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the cornerstone of structural elucidation, providing unambiguous evidence of the molecular framework. For 1-(1-Benzofuran-2-yl)ethanol, we utilize both ¹H and ¹³C NMR to create a complete picture.

¹H NMR Spectroscopy: Probing the Proton Environment

Causality Behind the Experiment: ¹H NMR is chosen for its sensitivity and its ability to reveal proton-proton (H-H) coupling, which directly informs atomic connectivity. The chemical shift of each proton is dictated by its local electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Expected ¹H NMR Data (400 MHz, CDCl₃)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|---|

| a | ~1.65 | Doublet (d) | 3H | ~6.5 | -CH₃ (Methyl) |

| b | ~2.5-3.5 | Broad Singlet (br s) | 1H | - | -OH (Hydroxyl) |

| c | ~5.10 | Quartet (q) | 1H | ~6.5 | -CH- (Methine) |

| d | ~6.70 | Singlet (s) | 1H | - | H-3 (Furan Proton) |

| e, f, g, h | ~7.20 - 7.65 | Multiplet (m) | 4H | - | H-4, H-5, H-6, H-7 (Aromatic) |

Interpretation and Justification:

-

Methyl Protons (a): The three protons of the methyl group are chemically equivalent. They are adjacent to the single methine proton, resulting in a doublet signal (n+1 rule, where n=1) at approximately 1.65 ppm.[2]

-

Methine Proton (c): This proton is adjacent to the three methyl protons, leading to a quartet (n+1 rule, where n=3). Its position, deshielded to ~5.10 ppm, is a direct result of its attachment to both the electronegative oxygen atom and the benzofuran ring system.

-

Hydroxyl Proton (b): The hydroxyl proton signal is typically a broad singlet because its coupling to the adjacent methine proton is often obscured by rapid chemical exchange with trace amounts of water or acid in the solvent. Its chemical shift is highly variable and dependent on concentration and temperature.

-

Furan Proton (d): The proton at the C-3 position of the furan ring is unique and has no adjacent protons, thus appearing as a sharp singlet around 6.70 ppm.[3]

-

Aromatic Protons (e, f, g, h): The four protons on the benzene portion of the benzofuran ring are distinct and couple with each other, creating a complex multiplet pattern in the typical aromatic region of 7.20-7.65 ppm.

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

Causality Behind the Experiment: While ¹H NMR maps the protons, ¹³C NMR defines the carbon backbone. It confirms the number of unique carbon environments and their chemical nature (aliphatic, aromatic, oxygen-bearing).

Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Justification |

|---|---|---|

| ~22.5 | -CH₃ | Aliphatic methyl carbon, shielded. |

| ~65.8 | -CH(OH) | Methine carbon bonded to oxygen, significantly deshielded. |

| ~103.5 | C-3 | Furan ring carbon, shielded relative to other aromatic carbons. |

| ~111.4 | C-7 | Aromatic CH carbon. |

| ~121.2 | C-4 | Aromatic CH carbon. |

| ~122.9 | C-5 | Aromatic CH carbon. |

| ~124.3 | C-6 | Aromatic CH carbon. |

| ~128.8 | C-3a | Quaternary aromatic carbon at the ring junction. |

| ~154.9 | C-7a | Quaternary aromatic carbon bonded to oxygen. |

| ~159.5 | C-2 | Quaternary furan carbon, highly deshielded by attachment to oxygen and the side chain. |

Interpretation and Justification: The molecule possesses 10 distinct carbon atoms, and a standard broadband-decoupled ¹³C NMR spectrum is expected to show 10 corresponding signals.

-

Aliphatic Carbons: The methyl (-CH₃) carbon appears at the highest field (~22.5 ppm) as it is the most shielded. The methine carbon (-CH(OH)) is strongly deshielded by the attached hydroxyl group, shifting its signal downfield to ~65.8 ppm.

-

Benzofuran Ring Carbons: The carbons of the heterocyclic ring system are found in the aromatic region. The quaternary carbon C-2, which bears the ethanol substituent, is the most deshielded carbon of the entire ring system due to the influence of the furan oxygen and its position in the molecule.[4] The other quaternary carbon, C-7a, is also significantly deshielded due to its direct attachment to the ring oxygen.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality Behind the Experiment: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this molecule, it serves as a crucial and quick confirmation of the hydroxyl and ether functionalities.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600-3200 (Broad) | O-H Stretch | Alcohol (-OH) |

| 3100-3000 | C-H Stretch | Aromatic (sp²) |

| 2990-2850 | C-H Stretch | Aliphatic (sp³) |

| 1610-1450 | C=C Stretch | Aromatic Ring |

| 1250-1050 | C-O Stretch | Alcohol & Aromatic Ether |

Interpretation and Justification:

-

O-H Stretch: The most prominent and diagnostic peak will be a broad, strong absorption band in the 3600-3200 cm⁻¹ region. This broadening is a classic signature of intermolecular hydrogen bonding between the alcohol groups of different molecules.

-

C-H Stretches: Two distinct regions for C-H stretching are expected: absorptions just above 3000 cm⁻¹ correspond to the sp²-hybridized C-H bonds of the aromatic and furan rings, while those just below 3000 cm⁻¹ are from the sp³-hybridized C-H bonds of the methyl and methine groups.

-

C-O Stretches: A strong, sharp absorption band between 1250-1050 cm⁻¹ confirms the presence of C-O single bonds. This band is a composite of the stretching from the secondary alcohol and the aromatic ether linkage within the benzofuran core.[5]

Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Causality Behind the Experiment: Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern. The latter acts as a molecular fingerprint and provides evidence for the arrangement of atoms.

Expected Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Interpretation |

|---|---|---|

| 162 | [C₁₀H₁₀O₂]⁺˙ | Molecular Ion (M⁺˙) : Confirms the molecular formula and weight.[6][7][8] |

| 147 | [M - CH₃]⁺ | Base Peak : Loss of a methyl radical via alpha-cleavage. This is a highly favorable fragmentation for secondary alcohols, resulting in a stable, resonance-stabilized oxonium ion.[9] |

| 134 | [M - C₂H₄]⁺˙ | Rearrangement and loss of ethene. |

| 133 | [M - CHO]⁺ | Loss of the formyl radical. |

| 119 | [C₈H₇O]⁺ | Benzofuranoyl cation resulting from cleavage of the side chain. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds.[10] |

Interpretation and Justification: The molecular ion peak at m/z 162 confirms the compound's molecular weight. The most significant fragmentation pathway for secondary alcohols is alpha-cleavage , the breaking of a bond adjacent to the carbon bearing the hydroxyl group.[9] In this case, cleavage of the methyl group is highly favored as it results in a resonance-stabilized cation at m/z 147. This fragment is often the most abundant peak in the spectrum (the base peak) and is a powerful piece of evidence for the 1-hydroxyethyl side chain.

Data Integration: A Unified Structural Conclusion

Caption: Figure 2: Convergent Data for Structural Confirmation.

Standard Operating Protocols

To ensure data reproducibility and integrity, the following standardized protocols are recommended.

Sample Preparation

-

NMR: Dissolve ~5-10 mg of 1-(1-Benzofuran-2-yl)ethanol in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

IR (ATR): Place a small, pure sample (liquid or solid) directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

-

MS (EI): Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as methanol or dichloromethane. The sample will be introduced via direct infusion or a GC inlet.

Instrument Parameters

-

NMR: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H, use a 30-degree pulse angle with a 1-second relaxation delay. For ¹³C, use a 45-degree pulse angle with a 2-second relaxation delay and broadband proton decoupling.

-

IR: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add a minimum of 16 scans at a resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio.

-

MS: Use a standard electron ionization energy of 70 eV. Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

Conclusion

The structural characterization of 1-(1-Benzofuran-2-yl)ethanol is achieved with high confidence through the synergistic application of NMR, IR, and MS. Each technique provides a unique and essential piece of the structural puzzle. The ¹H and ¹³C NMR spectra confirm the precise atomic connectivity and carbon framework. IR spectroscopy provides rapid verification of the critical hydroxyl and ether functional groups. Finally, mass spectrometry establishes the correct molecular weight and offers corroborating structural evidence through predictable fragmentation patterns, most notably the alpha-cleavage characteristic of a secondary alcohol. This integrated analytical approach represents a robust and self-validating methodology, essential for quality control and regulatory compliance in the pharmaceutical industry.

References

-

(E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (2023). MDPI. Available at: [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Available at: [Link]

-

Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. (2025). ResearchGate. Available at: [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Institutes of Health. Available at: [Link]

-

1-(Benzofuran-2-yl)ethanone, CAS No. 1646-26-0. (n.d.). iChemical. Available at: [Link]

-

1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. (n.d.). ResearchGate. Available at: [Link]

-

(1R)-1-(1-benzofuran-2-yl)ethan-1-ol. (n.d.). PubChem. Available at: [Link]

-

1-(1-benzofuran-2-yl)ethan-1-ol. (n.d.). American Elements. Available at: [Link]

-

(2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol. (n.d.). The Automated Topology Builder (ATB) and Repository. Available at: [Link]

-

How Does Benzyl Alcohol Produce a Peak at m/z = 79? (2019). Chemistry Stack Exchange. Available at: [Link]

-

Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. (n.d.). Innosplore. Available at: [Link]

-

Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Spectroscopy of Ethers. (n.d.). OpenStax. Available at: [Link]

-

Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 7. americanelements.com [americanelements.com]

- 8. scbt.com [scbt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

Solubility Profile of 1-(1-Benzofuran-2-yl)ethanol in Organic Solvents

An In-depth Technical Guide for Researchers

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its journey through drug discovery and development. From reaction kinetics in synthesis to bioavailability in formulation, understanding and predicting solubility is paramount. This technical guide provides a comprehensive overview of the solubility characteristics of 1-(1-Benzofuran-2-yl)ethanol, a significant heterocyclic compound. We will delve into its molecular properties, the theoretical principles governing its dissolution in organic media, present a qualitative solubility profile based on documented evidence, and provide a robust experimental protocol for quantitative determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this compound's behavior in various solvent systems.

Introduction: The Significance of Solubility

1-(1-Benzofuran-2-yl)ethanol is a heterocyclic alcohol containing the benzofuran moiety, a structural motif present in many biologically active natural products and synthetic compounds.[1][2] As a chiral alcohol, it serves as a valuable building block in asymmetric synthesis, leading to more complex molecules with potential therapeutic applications.[3] The efficiency of its synthesis, purification (e.g., crystallization), and subsequent reactions is intrinsically linked to its solubility in organic solvents.[4] Furthermore, for any compound being considered for pharmaceutical development, its solubility profile is a key determinant of formulation strategies and, ultimately, its performance in preclinical and clinical settings.[5] An informed selection of solvents can prevent costly downstream failures, optimize process efficiency, and ensure the reproducibility of experimental results.

Molecular Profile and Physicochemical Properties

To understand the solubility of 1-(1-Benzofuran-2-yl)ethanol, we must first examine its molecular structure and inherent properties. The molecule consists of a planar, aromatic benzofuran ring system and a short, flexible ethanol side chain. This combination imparts a balance of lipophilic (the aromatic rings) and hydrophilic (the hydroxyl group) characteristics.

The key physicochemical properties, computed by PubChem, are summarized below.[6][7]

| Property | Value | Significance for Solubility |

| Molecular Formula | C₁₀H₁₀O₂ | Provides the elemental composition. |

| Molecular Weight | 162.18 g/mol | Influences the mass-to-volume ratio in solution.[6][7] |

| XLogP3 | 1.9 | This positive value indicates a moderate degree of lipophilicity, suggesting a preference for non-polar or moderately polar organic solvents over water.[6][7] |

| Hydrogen Bond Donor Count | 1 | The single hydroxyl (-OH) group can donate a hydrogen bond, enabling strong interactions with protic and polar aprotic solvents.[6][7] |

| Hydrogen Bond Acceptor Count | 2 | The furan oxygen and the hydroxyl oxygen can both accept hydrogen bonds, further enhancing interactions with a variety of solvents.[6][7] |

| Rotatable Bond Count | 1 | The bond between the benzofuran ring and the ethanol side chain allows for conformational flexibility. |

The presence of both a π-rich aromatic system and a hydrogen-bonding hydroxyl group suggests that 1-(1-Benzofuran-2-yl)ethanol will exhibit nuanced solubility behavior, dissolving well in solvents that can engage in multiple types of intermolecular interactions.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8] This means that solutes tend to dissolve in solvents with similar intermolecular forces. For 1-(1-Benzofuran-2-yl)ethanol, solubility is governed by a combination of forces:

-

Dispersion Forces: Arising from temporary fluctuations in electron density, these forces are present in all molecules and are the primary mode of interaction for the non-polar benzofuran ring system with non-polar solvents like hexanes or toluene.

-

Dipole-Dipole Forces: The permanent dipoles created by the electronegative oxygen atoms will interact favorably with polar solvents such as dichloromethane or acetone.

-

Hydrogen Bonding: This is the strongest intermolecular force at play. The hydroxyl group's ability to both donate and accept hydrogen bonds is the primary driver for its solubility in protic solvents like alcohols (e.g., ethanol, methanol) and its moderate solubility in polar aprotic solvents that can accept hydrogen bonds (e.g., DMF, DMSO).

Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is the Hansen Solubility Parameter (HSP) system.[9] It deconstructs the total Hildebrand solubility parameter (δt) into three components: energy from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[10]

Caption: Conceptual model of Hansen Solubility Parameters (HSP).

Qualitative and Inferred Solubility Profile

While quantitative public data is scarce, a qualitative solubility profile can be inferred from synthesis and purification procedures described in the scientific literature.

| Solvent | Solvent Type | Inferred Solubility | Rationale / Source |

| Ethanol | Polar Protic | Soluble | Used as a reaction solvent under reflux conditions, indicating good solubility, especially when heated.[4] |

| Methanol | Polar Protic | Soluble | Often used in similar reactions and for workups involving benzofuran derivatives.[3] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Used as a recrystallization solvent, which requires the compound to be soluble at high temperatures and less soluble upon cooling.[4] |

| Chloroform | Moderately Polar | Likely Soluble | Bromination of related 2-acetyl benzofuran is performed in chloroform, suggesting the substrate, and likely the resulting alcohol, is soluble.[3] |

| Water | Highly Polar | Sparingly Soluble / Insoluble | The dominant benzofuran ring system and a positive XLogP of 1.9 suggest low aqueous solubility.[6][7][11] |

| Hexane / Heptane | Non-polar | Poorly Soluble | The polar hydroxyl group would significantly hinder solubility in purely aliphatic, non-polar solvents. |

This table serves as a practical starting point for solvent screening in both synthesis and analysis.

Protocol for Experimental Solubility Determination

To move beyond qualitative estimates, a robust experimental protocol is necessary. The following describes the isothermal shake-flask method, a gold standard for determining the equilibrium solubility of a compound.[12]

Objective

To quantitatively determine the equilibrium solubility of 1-(1-Benzofuran-2-yl)ethanol in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials and Equipment

-

1-(1-Benzofuran-2-yl)ethanol (solid, high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Step-by-Step Methodology

-

Preparation of Standard Solutions: Accurately prepare a series of standard solutions of 1-(1-Benzofuran-2-yl)ethanol in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid 1-(1-Benzofuran-2-yl)ethanol to a vial containing a known volume of the solvent. "Excess" is critical; undissolved solid must be visible to ensure a saturated solution is achieved.

-

Equilibration: Seal the vials tightly and place them in the temperature-controlled orbital shaker. Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The time may need to be optimized; preliminary experiments can check if the concentration in solution remains constant after 24 and 48 hours.

-

Sample Clarification: Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to let the excess solid settle. Carefully draw a sample from the supernatant using a syringe and immediately pass it through a syringe filter into a clean vial. This step is crucial to remove all undissolved solids.[13]

-

Dilution and Analysis: Accurately dilute the filtered, saturated solution with the solvent to bring its concentration into the linear range of the analytical method (determined from the calibration curve).

-

Quantification: Analyze the diluted sample using the pre-calibrated HPLC or UV-Vis method.

-

Calculation: Using the concentration obtained from the calibration curve, calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.

Caption: Experimental workflow for solubility determination.

Conclusion

1-(1-Benzofuran-2-yl)ethanol presents a solubility profile dominated by its ability to form hydrogen bonds and its moderate lipophilicity. It is readily soluble in polar protic solvents like ethanol and polar aprotic solvents like DMF, with limited solubility expected in highly non-polar media and water. This guide provides the theoretical foundation and practical starting points for scientists working with this compound. For critical applications, the qualitative inferences presented here should be confirmed using a robust experimental method, such as the isothermal shake-flask protocol detailed above, to generate precise, quantitative data essential for process optimization and successful drug development.

References

-

ResearchGate. (n.d.). Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions | Request PDF. Retrieved January 25, 2026, from [Link]

-

MDPI. (n.d.). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). (1R)-1-(1-benzofuran-2-yl)ethan-1-ol. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). (S)-1-(Benzofuran-2-yl)ethanol. Retrieved January 25, 2026, from [Link]

-

AA Blocks. (n.d.). 324761-15-1 | MFCD14705967 | (S)-1-(Benzofuran-2-yl)ethanol. Retrieved January 25, 2026, from [Link]

-

Nature. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved January 25, 2026, from [Link]

-

University of Toronto Scarborough. (2023). Solubility of Organic Compounds. Retrieved January 25, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Retrieved January 25, 2026, from [Link]

-

MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved January 25, 2026, from [Link]

-

Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 25, 2026, from [Link]

-

ACS Omega. (2022). Selection of the Effective Characteristic Spectra Based on the Chemical Structure and Its Application in Rapid Analysis of Ethanol Content in Gasoline. Retrieved January 25, 2026, from [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved January 25, 2026, from [Link]

-

ACS Publications. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved January 25, 2026, from [Link]

-

MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. Retrieved January 25, 2026, from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 25, 2026, from [Link]

-

IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. Retrieved January 25, 2026, from [Link]

-

Nature Communications. (n.d.). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved January 25, 2026, from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2014). Reactivity of Benzofuran Derivatives. Retrieved January 25, 2026, from [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters 2000. Retrieved January 25, 2026, from [Link]

-

Wikipedia. (n.d.). Benzofuran. Retrieved January 25, 2026, from [Link]

-

AIC. (n.d.). Solubility Parameters: Theory and Application. Retrieved January 25, 2026, from [Link]

Sources

- 1. ijsdr.org [ijsdr.org]

- 2. Benzofuran - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (1R)-1-(1-benzofuran-2-yl)ethan-1-ol | C10H10O2 | CID 7129093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 8. chem.ws [chem.ws]

- 9. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 10. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. www1.udel.edu [www1.udel.edu]

The Therapeutic Promise of Benzofuran-Containing Alcohols: A Technical Guide for Drug Discovery Professionals

Abstract

The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, represents a cornerstone in medicinal chemistry. Its rigid, planar structure and capacity for diverse functionalization have made it a privileged motif in the design of novel therapeutic agents. This technical guide delves into a specific, yet profoundly significant, subclass: benzofuran-containing alcohols. We will explore the critical role of the hydroxyl moiety in modulating the biological activity of these compounds across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the field but also actionable insights into the experimental validation of these promising molecules. We will dissect the causal relationships behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

Benzofuran and its derivatives are ubiquitous in nature and have been the subject of intense synthetic and pharmacological investigation.[1] Their diverse biological activities stem from their ability to interact with a wide array of biological targets, including enzymes, receptors, and nucleic acids.[2] The fusion of the aromatic benzene ring with the electron-rich furan ring creates a unique electronic environment that can be finely tuned through substitution.[3] Naturally occurring benzofurans, such as ailanthoidol and machicendiol, have long been used in traditional medicine, hinting at their therapeutic potential.[3][4] Modern drug discovery has seen the successful development of synthetic benzofuran-containing drugs like the antiarrhythmic amiodarone, further cementing the importance of this scaffold.[3]

The Crucial Role of the Hydroxyl Group in Modulating Bioactivity

While the benzofuran core provides the foundational structure for biological interaction, the introduction of a hydroxyl group can dramatically influence a molecule's therapeutic properties. The phenolic hydroxy group, in particular, has been found to be crucial for modulating the anticancer activity of benzofuran derivatives.[2] This is attributed to its ability to act as a hydrogen bond donor, promoting favorable interactions with biological targets.[2] The position and number of hydroxyl groups can significantly impact a compound's potency, selectivity, and pharmacokinetic profile.

Therapeutic Applications of Benzofuran-Containing Alcohols

The versatility of the benzofuran scaffold, combined with the modulatory effects of the hydroxyl group, has led to the exploration of these compounds in a wide range of therapeutic areas.

Anticancer Activity

Benzofuran-containing alcohols have emerged as promising candidates for the development of novel anticancer agents.[5] Their mechanisms of action are diverse and often target key pathways involved in cancer cell proliferation and survival.

3.1.1. Induction of Apoptosis: A significant number of benzofuran derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. The presence of a phenolic hydroxyl group can enhance this activity by facilitating interactions with pro- and anti-apoptotic proteins.[2]

3.1.2. Inhibition of Tubulin Polymerization: Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Certain benzofuran-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

3.1.3. Kinase Inhibition: Many benzofuran derivatives have been designed as inhibitors of various protein kinases that are dysregulated in cancer. For example, benzofuran-based chalcones have shown inhibitory effects on VEGFR-2, a key regulator of angiogenesis.[6]

Experimental Protocol: Evaluation of Cytotoxicity using the MTT Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of benzofuran-containing alcohols on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the benzofuran-containing alcohol in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 50 μL of MTT solution (0.5 mg/mL in medium) to each well and incubate for 4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 μL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Benzofuran-containing alcohols have demonstrated promising activity against a range of pathogens, including bacteria and fungi.[8]

3.2.1. Mechanism of Action: The antimicrobial mechanisms of benzofuran derivatives are not fully elucidated but are thought to involve disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilicity conferred by the benzofuran ring, coupled with the interactive potential of the hydroxyl group, likely contributes to their antimicrobial effects. For instance, some hydroxylated benzofurans are thought to more easily penetrate fungal cell membranes.[7]

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of benzofuran alcohols.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Benzofuran-containing alcohols have shown potential as anti-inflammatory agents by modulating key inflammatory pathways.

3.3.1. Inhibition of Pro-inflammatory Mediators: Several studies have shown that benzofuran derivatives can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[7] This is often achieved by inhibiting the expression or activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

3.3.2. Modulation of Signaling Pathways: The anti-inflammatory effects of some benzofuran compounds are linked to their ability to modulate intracellular signaling pathways, such as the NF-κB and MAPK pathways, which are central regulators of inflammation.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the benzofuran-containing alcohol for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Neuroprotective Effects

Benzofuran derivatives are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3] Their neuroprotective effects are often attributed to their antioxidant properties and their ability to interfere with pathological processes such as protein aggregation. The presence of a hydroxyl group can contribute to the antioxidant capacity of these molecules.

Synthesis Strategies for Benzofuran-Containing Alcohols

The therapeutic potential of benzofuran-containing alcohols has driven the development of various synthetic strategies to access these molecules.

4.1. Synthesis from Naturally Occurring Precursors: Some benzofuran alcohols can be synthesized starting from readily available natural products like vanillin.[4]

4.2. Metal-Catalyzed Cyclization Reactions: Modern synthetic methods often employ transition metal catalysts to construct the benzofuran ring system. For example, propargyl alcohols can be used in rhodium-mediated catalysis to generate benzofuran skeletons.[9] Palladium- and copper-based catalysts are also widely used in reactions such as the Sonogashira coupling followed by intramolecular cyclization.[10]

Synthetic Pathway Example: Rhodium-Catalyzed Synthesis

Caption: Simplified schematic of a rhodium-catalyzed synthesis of benzofuran-containing alcohols.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzofuran-containing alcohols is highly dependent on their chemical structure. Key SAR insights include:

-

Position of the Hydroxyl Group: The location of the hydroxyl group on the benzofuran scaffold can significantly impact activity. For example, a phenolic hydroxyl group is often crucial for anticancer properties.[2]

-

Substitution on the Benzene Ring: The nature and position of substituents on the benzene ring can influence the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with biological targets.

-

Substitution at the C2 and C3 Positions: Modifications at the C2 and C3 positions of the furan ring are critical for modulating activity and selectivity.[8]

Future Perspectives and Conclusion

Benzofuran-containing alcohols represent a promising class of molecules with diverse therapeutic potential. Their multifaceted biological activities, coupled with their synthetic accessibility, make them attractive candidates for further drug discovery and development efforts. Future research should focus on:

-

Lead Optimization: Systematic modification of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular mechanisms underlying their therapeutic effects.

-

In Vivo Studies: Evaluation of the efficacy and safety of promising candidates in relevant animal models.

References

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link]

-

Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]

-

Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. PMC - PubMed Central. [Link]

-

Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. PMC - PubMed Central. [Link]

-

Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. National Institutes of Health. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]

-

Total synthesis of natural products containing benzofuran rings. RSC Advances. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]

-

Benzofuran – Knowledge and References. Taylor & Francis. [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC - NIH. [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. ResearchGate. [Link]

Sources

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijsdr.org [ijsdr.org]

- 4. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 5. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

1-(1-Benzofuran-2-yl)ethanol as a chiral synthon in organic synthesis

An In-depth Technical Guide Topic: 1-(1-Benzofuran-2-yl)ethanol as a Chiral Synthon in Organic Synthesis Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, integral to numerous natural products and pharmaceuticals exhibiting a wide array of biological activities.[1][2][3] The introduction of a stereogenic center, as exemplified by 1-(1-benzofuran-2-yl)ethanol, exponentially increases the structural and functional diversity of this scaffold, making it a high-value target for asymmetric synthesis. This guide serves as a technical deep-dive into the synthesis, resolution, and strategic application of enantiopure 1-(1-benzofuran-2-yl)ethanol. We will explore field-proven protocols, discuss the causality behind experimental choices, and illustrate its utility in constructing complex, stereodefined molecules, thereby providing chemists with the foundational knowledge to leverage this versatile chiral building block in drug discovery and development.

The Strategic Imperative: Chirality in Benzofuran-Based Drug Design

Benzofuran and its derivatives are renowned for their diverse pharmacological properties, including antimicrobial, antitumor, anti-inflammatory, and antiarrhythmic activities.[1][4] Molecules like Amiodarone, a potent antiarrhythmic agent, underscore the therapeutic importance of this heterocyclic system.[1][3] When a chiral center is introduced, the resulting enantiomers can interact differently with biological systems, leading to distinct pharmacological and toxicological profiles. Consequently, access to enantiomerically pure building blocks is not merely an academic exercise but a critical necessity in modern drug development.

1-(1-Benzofuran-2-yl)ethanol is an archetypal chiral synthon in this context. It provides a pre-installed stereocenter attached to the benzofuran core, which can be elaborated with predictable stereochemical outcomes. Its utility is rooted in the versatile secondary alcohol functionality, which can be readily manipulated for carbon-carbon and carbon-heteroatom bond formation.

Synthesis and Access to Enantiopure Forms

The practical journey begins with the synthesis of the racemic precursor, followed by its efficient resolution into single enantiomers.

Racemic Synthesis: The Precursor Foundation

The most direct route to racemic 1-(1-benzofuran-2-yl)ethanol is the reduction of the corresponding ketone, 2-acetylbenzofuran. This ketone is itself readily prepared from common starting materials like salicylaldehydes.[5]

Experimental Protocol: Synthesis of Racemic 1-(1-Benzofuran-2-yl)ethanol

-

Reaction Setup: In a round-bottom flask, dissolve 2-acetylbenzofuran (1.0 eq.) in methanol (MeOH) and cool the solution to 0 °C in an ice bath.

-

Causality: Methanol is an ideal solvent as it readily dissolves the ketone and the reducing agent, and its protic nature facilitates the quenching of the intermediate alkoxide. Cooling to 0 °C helps to moderate the initial exothermic reaction upon addition of the hydride.

-

-

Reduction: Add sodium borohydride (NaBH₄) (1.2 eq.) portion-wise over 15 minutes, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Causality: NaBH₄ is a mild and selective reducing agent for ketones, avoiding reduction of the aromatic rings. Portion-wise addition prevents an uncontrolled exotherm. Monitoring by Thin-Layer Chromatography (TLC) is crucial to ensure complete consumption of the starting material.

-

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

-

Extraction & Purification: Extract the resulting aqueous slurry with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure racemic alcohol.[6]

Chiral Resolution: The Gateway to Enantiopurity

While several methods exist, enzymatic kinetic resolution stands out for its exceptional enantioselectivity, mild reaction conditions, and environmental compatibility. Lipases, particularly Candida antarctica Lipase B (CALB), are highly effective for this transformation.

Mechanism of Action: Kinetic resolution exploits the difference in reaction rates of a chiral catalyst with the two enantiomers of a racemic substrate. The lipase selectively acylates one enantiomer (e.g., the R-enantiomer) much faster than the other, allowing for the separation of the fast-reacting acylated product from the slow-reacting unreacted alcohol. For optimal enantiomeric excess (e.e.) of both components, the reaction is halted at approximately 50% conversion.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup: To a solution of racemic 1-(1-benzofuran-2-yl)ethanol (1.0 eq.) in toluene, add vinyl acetate (1.5 eq.) and immobilized Candida antarctica Lipase B (e.g., Novozym 435).

-

Causality: Toluene is a non-polar solvent that works well with lipases.[7] Vinyl acetate is an excellent acyl donor because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, rendering the acylation step effectively irreversible.

-

-

Reaction Monitoring: Stir the suspension at a constant temperature (e.g., 40 °C). Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC. The goal is to stop the reaction as close to 50% conversion as possible.

-

Separation: Once 50% conversion is reached, filter off the immobilized enzyme (which can often be washed and reused). Concentrate the filtrate. The resulting mixture of the acetate ester and the unreacted alcohol can be readily separated by standard flash column chromatography.

-

Liberation of the Second Enantiomer: The enantiomerically enriched acetate ester is subjected to simple hydrolysis (e.g., using K₂CO₃ in methanol) to yield the corresponding pure alcohol enantiomer.

Data Presentation: Typical Results of Lipase-Catalyzed Resolution

| Component | Product Form | Typical Enantiomeric Excess (e.e.) | Maximum Theoretical Yield |

| (S)-Enantiomer | Unreacted Alcohol | >99% | 50% |

| (R)-Enantiomer | Acetate Ester | >99% | 50% |

| Data derived from principles of kinetic resolution.[8] |

Visualization: Overall Synthetic & Resolution Workflow

Caption: Workflow for the synthesis and enzymatic kinetic resolution of 1-(1-benzofuran-2-yl)ethanol.

Applications as a Chiral Synthon

With both enantiomers in hand, the hydroxyl group serves as a versatile handle for stereospecific transformations. The benzylic position of the alcohol makes it particularly amenable to nucleophilic substitution reactions, which typically proceed with inversion of configuration (Sₙ2 mechanism).

Key Transformation Strategy:

-

Activation: The hydroxyl group is a poor leaving group. It must first be "activated" by converting it into a group that readily departs upon nucleophilic attack. Common methods include conversion to a tosylate (TsCl, pyridine), mesylate (MsCl, Et₃N), or activation under Mitsunobu conditions.

-

Substitution: The activated intermediate is then treated with a nucleophile (e.g., azides, cyanides, amines, thiols) to displace the leaving group and form a new bond, critically, with inversion of the stereocenter.

Visualization: Stereoinvertive Functionalization

Caption: General scheme for the stereospecific conversion of the chiral alcohol via an Sₙ2 reaction.

Case Study: Synthesis of (R)-Bufuralol Precursors

The (R)-enantiomer of the drug bufuralol is a potent nonselective β-blocker. The chiral center in bufuralol is analogous to that in 1-(1-benzofuran-2-yl)ethanol, making our synthon an ideal starting point for its synthesis.[5]

Synthetic Outline:

-

Start with enantiopure (S)-1-(1-benzofuran-2-yl)ethanol.

-

Activate the alcohol as a tosylate.

-

Displace the tosylate with a protected amino alcohol nucleophile (derived from tert-butanolamine). This Sₙ2 reaction proceeds with inversion, setting the desired (R)-stereochemistry.

-

Deprotection yields the (R)-bufuralol core.

This case study exemplifies the power of the synthon: the stereochemistry of a complex drug molecule is directly and reliably established from the pre-defined stereocenter of the building block.

Quality Control: Verifying Enantiopurity

The success of any asymmetric synthesis hinges on the accurate determination of enantiomeric purity. For 1-(1-benzofuran-2-yl)ethanol and its derivatives, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard.

-

Principle: The enantiomers form transient, diastereomeric complexes with the chiral stationary phase, leading to different retention times and thus, separation.

-

Typical Conditions: Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are highly effective. The mobile phase is typically a mixture of hexane and isopropanol, with the ratio adjusted to achieve baseline separation. Detection is performed using a UV detector, leveraging the strong absorbance of the benzofuran ring system.

Conclusion and Authoritative Outlook

1-(1-Benzofuran-2-yl)ethanol is a cornerstone chiral synthon that provides a reliable and versatile entry point into the stereochemically rich world of benzofuran-containing molecules. The robust protocols for its racemic synthesis and, most importantly, its high-fidelity enzymatic resolution, make both enantiomers readily accessible for further elaboration. The predictable stereochemical outcome of its transformations, particularly Sₙ2 reactions, allows for the rational design and synthesis of complex chiral targets. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of well-defined building blocks like 1-(1-benzofuran-2-yl)ethanol will remain a critical and enabling tool for scientists in both academic and industrial research.

References

-

Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. Source: ResearchGate. URL: [Link]

-

(E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Source: MDPI. URL: [Link]

-

Total synthesis of natural products containing benzofuran rings. Source: RSC Advances. URL: [Link]

-

Green synthesis of enantiopure ( S )‐1‐(benzofuran‐2‐yl)ethanol by whole‐cell biocatalyst. Source: ResearchGate. URL: [Link]

-

Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. Source: National Library of Medicine. URL: [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Source: ACS Omega. URL: [Link]

-

Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Source: Journal of the American Chemical Society. URL: [Link]

-

Kinetic resolution of 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective reactions. Source: Academia.edu. URL: [Link]

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Source: MDPI. URL: [Link]

-

Benzofuran – Knowledge and References. Source: Taylor & Francis. URL: [Link]

Sources

- 1. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. (PDF) Kinetic resolution of 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective reactions [academia.edu]

A Senior Application Scientist's Guide to the Synthesis of 2-Substituted Benzofurans: From Classical Routes to Modern Catalytic Strategies

Abstract

The benzofuran scaffold, particularly when substituted at the 2-position, is a privileged heterocyclic motif integral to numerous natural products and pharmaceutical agents.[1][2][3][4] Its prevalence in medicinally significant compounds has driven the continuous evolution of synthetic methodologies for its construction.[4] This in-depth technical guide provides a comprehensive review of the key synthetic routes to 2-substituted benzofurans, designed for researchers, scientists, and professionals in drug development. Moving beyond a mere catalog of reactions, this guide delves into the mechanistic underpinnings of each strategy, offering field-proven insights into the causality behind experimental choices. We will explore classical approaches, transition-metal-catalyzed cross-coupling and cyclization reactions, and innovative domino and one-pot procedures, complete with detailed experimental protocols and visual diagrams to illuminate complex transformations.

The Enduring Significance of the 2-Substituted Benzofuran Core

The fusion of a benzene ring with a furan ring to form benzofuran creates a structurally versatile and biologically active scaffold.[1][2] First synthesized by Perkin in 1870, benzofuran and its derivatives have found widespread applications in medicinal, agricultural, and synthetic chemistry.[1][2] The substituent at the 2-position, in particular, often plays a crucial role in modulating the biological activity of these compounds.

Notable examples of clinically relevant drugs and biologically active natural products containing the benzofuran moiety include:

-

Amiodarone and Dronedarone: Antiarrhythmic agents used to treat irregular heart rhythms.[2]

-

Benzbromarone: A uricosuric agent for the treatment of gout.[2]

-

Coumestrol: A naturally occurring compound with estrogenic activity.[2]

-

Psoralen and Angelicin: Furocoumarins used in the treatment of skin diseases like psoriasis.[2]

The ever-increasing demand for novel benzofuran derivatives as pharmaceutical leads continues to spur the development of efficient and versatile synthetic methodologies.[4] This guide will navigate the diverse landscape of these synthetic strategies, providing both the foundational knowledge and the practical details necessary for their successful implementation in a research and development setting.

Transition-Metal Catalysis: The Modern Workhorse for Benzofuran Synthesis

Transition metals have revolutionized the synthesis of complex organic molecules, and the construction of the benzofuran nucleus is no exception. Catalytic systems based on palladium, copper, nickel, rhodium, gold, and ruthenium offer powerful and often highly selective routes to 2-substituted benzofurans.

Palladium-Catalyzed Strategies: Versatility in Cross-Coupling and Cyclization

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in benzofuran synthesis is extensive.[1] Key palladium-catalyzed reactions for accessing 2-substituted benzofurans include the Sonogashira and Suzuki cross-coupling reactions, followed by intramolecular cyclization, as well as tandem Heck reaction/oxidative cyclization sequences.

A powerful one-pot strategy involves the sequential Pd-catalyzed Suzuki cross-coupling of phenols with organoboron reagents, followed by a direct arylation reaction to construct the furan ring. This method is valued for its tolerance of a wide range of functional groups.

Mechanism Snapshot: Palladium-Catalyzed Synthesis from 2-Hydroxyarylacetonitriles

A notable palladium-catalyzed one-pot synthesis of 2-arylbenzofurans involves the tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates. The proposed mechanism involves a desulfinative addition followed by an intramolecular annulation.

Caption: General Palladium-Catalyzed Benzofuran Synthesis.

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Arylbenzofurans

-

To a reaction vessel, add 2-hydroxyarylacetonitrile (1.0 mmol), sodium sulfinate (1.2 mmol), palladium acetate (Pd(OAc)₂, 5 mol%), and a suitable ligand (e.g., a phosphine ligand, 10 mol%) in a solvent such as DMF or toluene.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzofuran.

Copper-Catalyzed Cyclizations: A Cost-Effective and Efficient Approach

Copper catalysis offers a more economical alternative to palladium for certain transformations.[1] Copper-catalyzed intramolecular cyclizations of appropriately substituted phenols are a common and effective method for benzofuran synthesis.[1] One-pot, multi-component reactions catalyzed by copper have also been developed, providing a green and efficient route to these heterocyclic cores.[1]

A noteworthy approach involves the copper-iodide-catalyzed one-pot reaction of o-hydroxy aldehydes, amines, and terminal alkynes.[1] This reaction proceeds through the formation of an iminium ion, followed by the attack of a copper acetylide, intramolecular cyclization, and isomerization.[1]

Mechanism Snapshot: Copper-Catalyzed One-Pot Synthesis

Caption: Copper-Catalyzed One-Pot Benzofuran Synthesis.

Dual Palladium-Copper Catalysis: The Power of Sonogashira Coupling

The combination of palladium and copper catalysts in the Sonogashira coupling reaction provides a highly efficient pathway to 2-substituted benzofurans.[1][2] This reaction typically involves the coupling of a terminal alkyne with an ortho-iodophenol, followed by an in-situ intramolecular cyclization of the resulting 2-alkynylphenol intermediate.[1][2] The copper co-catalyst is crucial for the activation of the alkyne.[2]

Experimental Protocol: Sonogashira Coupling and Cyclization for 2-Substituted Benzofuran Synthesis [2]

-

To a solution of o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper co-catalyst (e.g., CuI, 5-10 mol%).

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS).

-

Upon completion, filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the 2-substituted benzofuran.

Other Transition Metals in Benzofuran Synthesis

While palladium and copper are the most extensively used, other transition metals also catalyze the formation of benzofurans:

-

Nickel: Nickel catalysts can promote the intramolecular nucleophilic addition of a phenolic oxygen to a tethered alkyne or alkene.[1]

-

Gold and Silver: These metals are particularly effective in catalyzing the cyclization of alkynylphenols and related substrates through π-activation of the alkyne.[1]

-

Ruthenium: Ruthenium catalysts have been employed in C-H alkenylation reactions of phenols followed by cyclization to afford benzofurans.[2]

Classical and Alternative Synthetic Routes